molecular formula C19H25N3OS B5571216 4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No. B5571216
M. Wt: 343.5 g/mol
InChI Key: GMANIXDLYNPALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" typically involves multi-step synthetic routes. For example, the synthesis of related pyrazole-piperidine compounds has been reported through reactions that include nucleophilic aromatic substitution, hydrogenation, and iodination steps necessary for the construction of the complex framework (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole and piperidine rings, which are crucial for their chemical behavior and interaction with biological targets. The structure often includes hydrogen bonding and π-π interactions, contributing to its stability and reactivity (Khan et al., 2013).

Chemical Reactions and Properties

Compounds with pyrazole and piperidine rings engage in various chemical reactions, including nucleophilic substitutions and condensation reactions. Their chemical properties are significantly influenced by the substituents on the rings, which can alter their reactivity, acidity, and overall chemical behavior (Prakash et al., 2011).

Physical Properties Analysis

The physical properties of such molecules, including melting points, boiling points, and solubility, are determined by their molecular structure. The presence of heteroatoms and aromatic systems within the molecule can influence its physical state, solubility in various solvents, and crystalline structure (Zonouz et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the compound's behavior in chemical reactions and biological systems. These properties are often explored through synthetic modifications and reactivity studies, providing insights into the compound's potential applications and interactions (Shestopalov et al., 2002).

Scientific Research Applications

Aurora Kinase Inhibitor Applications

Compounds structurally related to the one have been explored as inhibitors of Aurora kinases, which play a pivotal role in cell division. These inhibitors are promising for cancer therapy due to their ability to halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Applications

Synthesized derivatives of pyrazole and piperidine have demonstrated significant antibacterial and antifungal activities. These compounds, through modifications and structural variations, have shown effectiveness against gram-positive bacteria and fungi, highlighting their potential as antimicrobial agents (O. Prakash et al., 2011).

Anticancer Applications

Several studies have focused on the synthesis and evaluation of pyrazole and piperidine derivatives for their anticancer activities. These compounds are investigated for their ability to inhibit the growth of various cancer cells, including lung, breast, and CNS cancer cells, showcasing their potential in anticancer therapy (A. G. Hammam et al., 2005).

Anti-inflammatory and Antioxidant Applications

Pyrazole and piperidine derivatives have also been studied for their anti-inflammatory and antioxidant properties. These compounds exhibit significant activities in both in vitro and in vivo models, suggesting their usefulness in treating inflammatory conditions and protecting against oxidative stress (Wesam S. Shehab et al., 2018).

properties

IUPAC Name

[4-(3-methylphenyl)sulfanylpiperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-3-5-15-13-18(21-20-15)19(23)22-10-8-16(9-11-22)24-17-7-4-6-14(2)12-17/h4,6-7,12-13,16H,3,5,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMANIXDLYNPALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC(CC2)SC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine

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